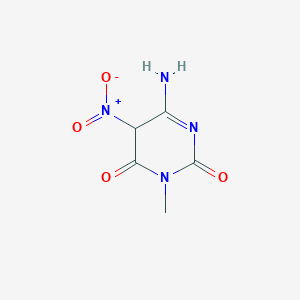

6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

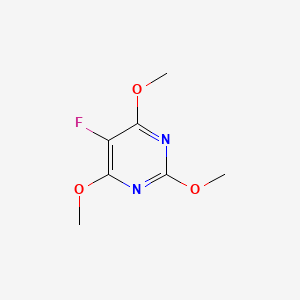

6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a type of pyrimidinedione, a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . It is a part of the pyrimidopyrimidines or tetra-azanaphthalenes, which are two fused pyrimidine rings with four possible structural isomers .

Synthesis Analysis

The synthesis of 6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione involves various methods. One such method involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aryl aldehydes and urea in the presence of a catalytic amount of acetic acid under microwave irradiation conditions .Molecular Structure Analysis

The molecular structure of 6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is characterized by a pyrimidine ring substituted with two carbonyl groups . The molecular weight of this compound is 141.1280 .Chemical Reactions Analysis

The reactivity of the substituents linked to the ring carbon and nitrogen atoms of 6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is an important aspect of its chemical reactions . The reaction proceeds cleanly and completely in the presence of different amine (chain aliphatic amines and benzyl amines) to afford a series of pyrimidine and indene-containing products .科学的研究の応用

Pharmaceuticals: Anticancer Applications

This compound has shown potential in the development of anticancer drugs. Its structure allows it to interfere with the replication of cancer cells, making it a valuable agent in the fight against various forms of cancer .

Biochemical Research: cAMP-Phosphodiesterase Inhibition

In biochemical pathways, this compound acts as an inhibitor for cAMP-phosphodiesterase platelets. This inhibition plays a crucial role in regulating cellular processes such as inflammation and immune responses .

Cardiovascular Therapeutics: Antihypertensive Agent

The compound’s ability to decrease pulmonary hypertension positions it as a candidate for treating high blood pressure and other cardiovascular diseases .

Antimicrobial and Antibacterial Applications

Research has indicated that this compound has antibacterial properties, making it useful in the development of new antibiotics to combat resistant strains of bacteria .

Anti-inflammatory and Anti-allergic Research

Due to its anti-inflammatory and anti-allergic properties, this compound is being studied for its effectiveness in treating conditions like asthma and allergic reactions .

Neurological Disorders: Neuroprotective Potential

The compound’s impact on biochemical pathways suggests potential neuroprotective applications, which could be beneficial in treating neurodegenerative diseases .

Diabetes Management: Type 2 Diabetes Treatment

It has been applied in the treatment of type 2 diabetes, indicating its role in insulin regulation and glucose metabolism .

Chemical Synthesis: Receptor for Tyrosine Kinase

As a receptor for tyrosine kinase, this compound contributes to the biosynthesis of essential biochemicals, which is significant in both research and therapeutic applications .

将来の方向性

The future directions for the study of 6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione could involve further exploration of its synthesis methods, reactivity, and biological applications . This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

特性

IUPAC Name |

6-amino-3-methyl-5-nitro-5H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O4/c1-8-4(10)2(9(12)13)3(6)7-5(8)11/h2H,1H3,(H2,6,7,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGIFSZUMKXOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=NC1=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40786619 |

Source

|

| Record name | 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40786619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione | |

CAS RN |

448904-31-2 |

Source

|

| Record name | 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40786619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。